molecular formula C9H20N2 B8746601 2,2,4,4,6-Pentamethylhexahydropyrimidine CAS No. 53422-22-3

2,2,4,4,6-Pentamethylhexahydropyrimidine

Cat. No.: B8746601
CAS No.: 53422-22-3
M. Wt: 156.27 g/mol
InChI Key: QSSWKPVVDJURMQ-UHFFFAOYSA-N
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Description

The following analysis is based on the compound explicitly referenced in the evidence.

2,2,4,4,6-Pentamethylheptane is a synthetic, branched-chain aliphatic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . It is classified under hydrocarbons, organic compounds composed exclusively of carbon and hydrogen. Isohexadecane is widely utilized in cosmetics as an emollient and texture enhancer due to its lightweight, non-greasy feel and compatibility with other ingredients .

Properties

CAS No.

53422-22-3

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,2,4,4,6-pentamethyl-1,3-diazinane

InChI

InChI=1S/C9H20N2/c1-7-6-8(2,3)11-9(4,5)10-7/h7,10-11H,6H2,1-5H3

InChI Key

QSSWKPVVDJURMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(N1)(C)C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,4,4,6-Pentamethylheptane (isohexadecane) with structurally or functionally analogous hydrocarbons used in industrial and cosmetic applications:

Property 2,2,4,4,6-Pentamethylheptane Isododecane Squalane Mineral Oil
Molecular Formula C₁₂H₂₆ C₁₂H₂₆ (varies by isomer) C₃₀H₆₂ Variable (C₁₅–C₅₀)
Molecular Weight 170.33 g/mol ~170.33 g/mol 422.83 g/mol Variable
Branching Structure Highly branched (5 methyl groups) Moderate branching Branched (saturated) Linear or lightly branched
Cosmetic Function Lightweight emollient, solvent Volatile solvent, texture modifier Moisturizing, oxidative stability Occlusive moisturizer
Skin Feel Non-greasy, silky Fast-absorbing, dry Non-greasy, smooth Heavy, occlusive
Applications Creams, sunscreens, makeup Foundations, primers Serums, anti-aging products Lotions, ointments
Environmental Impact Synthetic, non-biodegradable Synthetic, low persistence Plant-derived (squalene) Petroleum-derived

Key Findings from Comparisons:

Structural Differences :

  • Isohexadecane’s five methyl groups create a highly branched structure, reducing intermolecular forces and yielding a lighter texture compared to linear alkanes like mineral oil .
  • In contrast, squalane (derived from hydrogenated squalene) has a longer, saturated carbon chain (C₃₀H₆₂), providing enhanced oxidative stability and moisturization .

Functional Performance: Isohexadecane and isododecane (a structural isomer) share similar molecular weights but differ in branching patterns. Isohexadecane’s complex branching enhances spreadability, while isododecane’s simpler structure contributes to volatility and a "dry" finish in makeup . Mineral oil, a linear hydrocarbon mixture, offers superior occlusion but is often avoided in non-comedogenic formulations due to its heavy texture .

Biocompatibility and Safety :

  • Isohexadecane is synthetically produced and lacks polar functional groups, minimizing skin irritation risks. However, its environmental persistence raises sustainability concerns compared to plant-derived squalane .

Research Limitations and Discrepancies

Compounds in (e.g., tetrahydropyrimidinyl-containing amides) are pharmacologically active molecules with distinct applications unrelated to isohexadecane . Further research is required to compare 2,2,4,4,6-Pentamethylhexahydropyrimidine (if distinct from the heptane derivative) with its analogs.

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